

# Application Notes: Stearyltrimethylammonium Chloride (STAC) as a Polymer Antistatic Agent

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## Compound of Interest

Compound Name: *Stearyltrimethylammonium chloride*

Cat. No.: *B087137*

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## Introduction

**Stearyltrimethylammonium chloride (STAC)**, a quaternary ammonium salt, is a cationic surfactant widely utilized as an antistatic agent in the polymer industry.[1] Plastics and other polymers are typically electrical insulators, which allows them to accumulate static electrical charges on their surfaces through friction (triboelectric effect).[2][3] This static buildup can cause a range of problems, from attracting dust and contaminants to causing electrostatic discharge (ESD) that can damage sensitive electronic components or create fire hazards.[2][3] [4] Antistatic agents like STAC are incorporated into polymers to increase surface conductivity, allowing these charges to dissipate safely.[4]

## Mechanism of Action

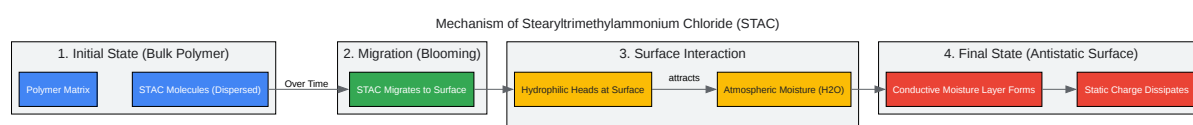
STAC functions as an internal, migratory antistatic agent. When compounded into a polymer matrix, the STAC molecules are initially dispersed throughout the bulk material. Due to a degree of incompatibility with the non-polar polymer, the STAC molecules gradually migrate or "bloom" to the surface.

The STAC molecule has a dual nature:

- **Hydrophobic Tail:** A long stearyl (C18) hydrocarbon chain that is compatible with the polymer matrix.

- **Hydrophilic Head:** A positively charged quaternary ammonium group that is incompatible with the polymer and seeks the surface.

Once at the surface, the charged hydrophilic head attracts polar water molecules from the surrounding atmosphere. This process forms a microscopic, invisible layer of moisture on the polymer's surface. This aqueous layer contains ions from the STAC, creating a conductive pathway that allows static charges to spread out and dissipate, thereby lowering the surface resistivity of the material.[4][5][6]



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Caption: The migratory mechanism of STAC as an internal antistatic agent.

## Application Data

The effectiveness of an antistatic agent is primarily measured by its ability to lower the surface resistivity of the polymer and reduce the static decay time. The performance is highly dependent on the concentration of the agent, the host polymer, and the ambient relative humidity (RH).[5][7]

Table 1: Typical Performance of Antistatic Agents in Polymers

This table summarizes the general surface resistivity classifications for polymers. The addition of STAC aims to move a polymer from the "Insulative" category to "Static Dissipative" or "Antistatic".

Classification	Surface Resistivity (Ohms/square)	Static Decay Time (5kV to 500V)	Typical Application
Conductive	$< 1 \times 10^5$	$< 0.01$ seconds	ESD Shielding
Static Dissipative	$1 \times 10^5 - 1 \times 10^{12}$	Milliseconds to $< 2$ seconds	Electronics Packaging, Trays
Antistatic	$1 \times 10^{10} - 1 \times 10^{12}$	0.01 to a few seconds	Dust-free films, Consumer goods
Insulative	$> 1 \times 10^{12}$	Minutes to Hours	General Purpose Plastics

Source: Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[8\]](#)[\[9\]](#)

Table 2: Illustrative Effect of STAC Concentration on Polyvinyl Chloride (PVC) Surface Resistivity

The following data is illustrative to demonstrate the typical dose-dependent effect of STAC on a compatible polymer like PVC. Actual results will vary based on formulation and processing conditions.

STAC Concentration (wt%)	Surface Resistivity ( $\Omega/\text{sq}$ ) @ 50% RH
0.0 (Control)	$> 10^{13}$
0.5	$\sim 5 \times 10^{11}$
1.0	$\sim 8 \times 10^{10}$
1.5	$\sim 9 \times 10^9$
2.0	$\sim 1 \times 10^9$

Table 3: Polymer Compatibility and Considerations

Polymer Type	Compatibility with Cationic Antistats (like STAC)	Key Considerations
Polyvinyl Chloride (PVC)	Good	Cationic agents are effective in polar resin systems like PVC. [6]
Polyolefins (PE, PP)	Moderate	Ionic antistats can have low heat stability, which may be a concern during high-temperature processing of PE. [6] Migration rates can be affected by the polymer's crystallinity.[6]
Polystyrene (PS)	Good	Often used for packaging electronic parts where short-term antistatic properties are needed.[10]
Acrylonitrile Butadiene Styrene (ABS)	Good	Compatible with internal antistatic agents.[10]

## Experimental Protocols

Detailed methodologies for incorporating and evaluating STAC in polymers are provided below.

### Protocol 1: Incorporation of STAC into Polymer via Melt Blending

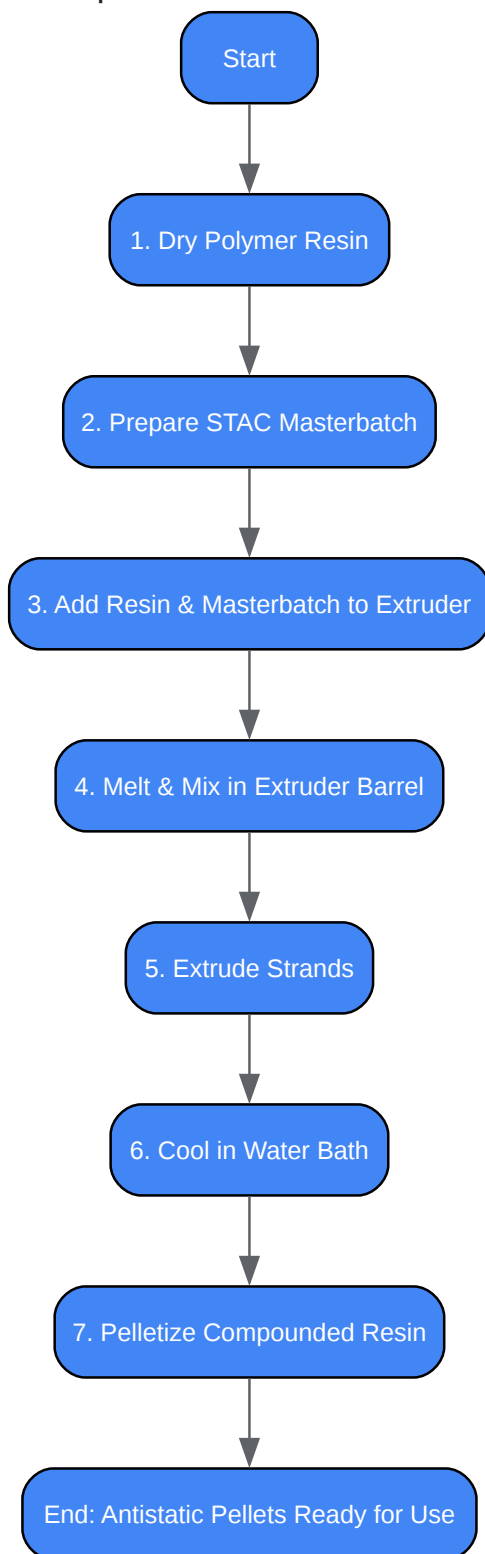
This protocol describes the standard method for adding an internal antistatic agent to a thermoplastic polymer.

Methodology:

- **Drying:** Dry the base polymer resin pellets to the manufacturer's recommended moisture content to prevent defects during processing.

- **Masterbatch Preparation:** For accurate dosing, it is recommended to first create a masterbatch. Blend a higher concentration of STAC powder (e.g., 10-20 wt%) with the base polymer resin in a high-speed mixer.
- **Melt Compounding:**
  - Feed the polymer resin and the STAC masterbatch into a twin-screw extruder at a predetermined ratio to achieve the target final concentration (e.g., 0.5-2.0 wt%).
  - Set the extruder temperature profile according to the processing guidelines for the specific polymer.
  - The screw rotation provides intensive mixing, ensuring a homogenous dispersion of the STAC within the polymer melt.
- **Extrusion & Pelletizing:** Extrude the molten polymer blend through a die into strands, cool them in a water bath, and cut them into pellets.
- **Final Processing:** The resulting compounded pellets can now be used in final manufacturing processes such as injection molding or film extrusion to produce the antistatic parts.

## Workflow: Incorporation of STAC via Melt Blending



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Caption: Workflow for incorporating STAC into a polymer matrix.

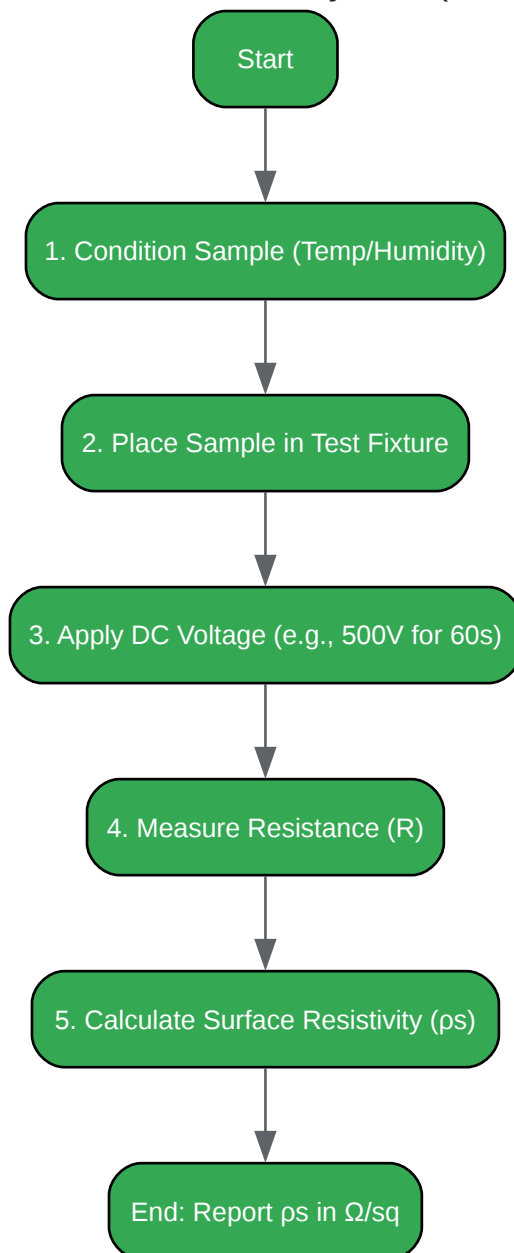
## Protocol 2: Measurement of Surface Resistivity

This protocol is based on the widely accepted ASTM D257 standard test method.<sup>[7]</sup><sup>[11]</sup>

### Methodology:

- **Sample Conditioning:** Condition the polymer test specimen at a controlled temperature and relative humidity (e.g., 23°C and 50% RH) for at least 24 hours, as environmental conditions significantly impact results.<sup>[7]</sup>
- **Electrode Setup:** Place the conditioned sample in a surface resistivity test fixture. This typically uses a circular or concentric ring electrode configuration. Ensure good contact between the electrodes and the sample surface.
- **Voltage Application:** Apply a specified DC voltage (e.g., 500 V) across the electrodes for a set duration (e.g., 60 seconds) to allow the system to stabilize.
- **Resistance Measurement:** Using a high-resistance meter (electrometer), measure the resistance (R) between the electrodes.
- **Calculation:** Calculate the surface resistivity ( $\rho_s$ ) in ohms/square using the formula:
  - $\rho_s = R * (P/g)$
  - Where R is the measured resistance, P is the perimeter of the inner electrode, and g is the gap distance between the inner and outer electrodes. For standard concentric ring electrodes, (P/g) is a known geometric constant.

## Workflow: Surface Resistivity Test (ASTM D257)



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Caption: Workflow for measuring polymer surface resistivity.

## Protocol 3: Measurement of Static Decay Time

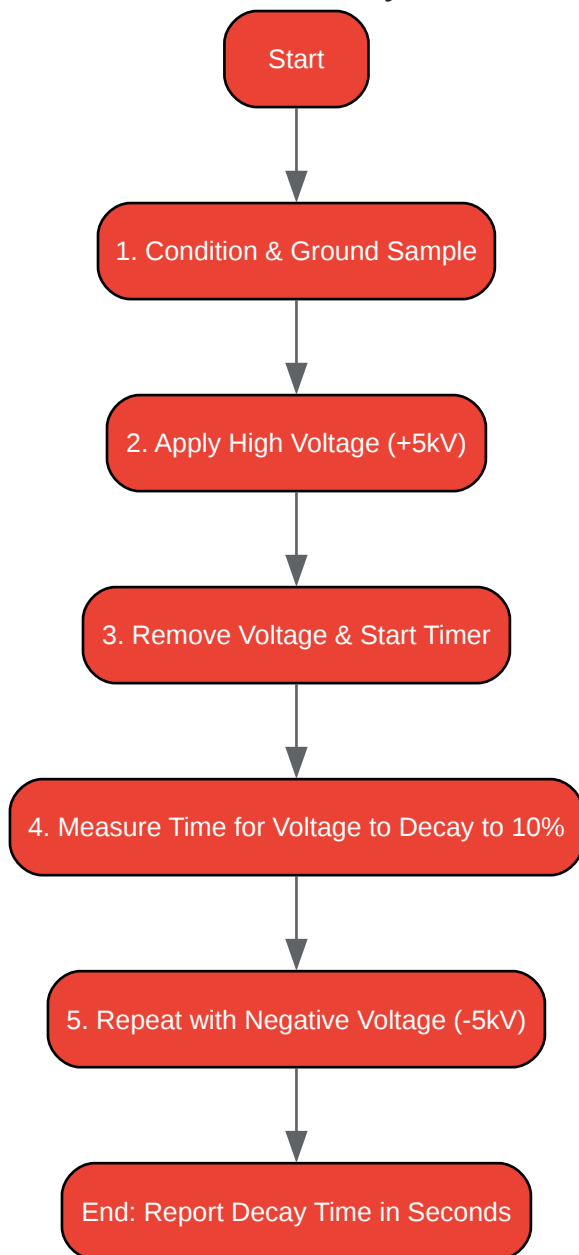
This protocol measures the ability of a material to dissipate a charge and is based on methods like MIL-STD-3010C, Method 4046.[11][12]



### Methodology:

- **Sample Conditioning:** As with surface resistivity, condition the test specimen in a controlled environment (e.g., 23°C and 50% RH) for at least 24 hours.[\[13\]](#)
- **Test Setup:** Place the sample in a static decay analyzer. The apparatus consists of a charging system, a non-contacting electrostatic voltmeter, and a timing circuit.[\[13\]](#) The sample must be grounded.
- **Charging:** Apply a high voltage (typically +5000 V) to the sample surface for a sufficient time to ensure full charging.[\[9\]](#)[\[11\]](#)
- **Decay Measurement:** Simultaneously remove the charging voltage and start the timer. The voltmeter measures the surface potential as it dissipates.
- **Record Time:** Record the time required for the surface voltage to decay to a specified percentage of its initial value (e.g., 10% or 1%). A common industry standard is the time to decay from 5000 V to 500 V.[\[9\]](#)[\[13\]](#)
- **Repeat:** Repeat the test using a negative charging voltage (-5000 V) and for multiple samples to ensure repeatability.

## Workflow: Static Decay Time Test



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